3-Ethyl-1-(isopropylthio)cyclobutane-1-carboxylic acid
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Overview
Description
3-Ethyl-1-(isopropylthio)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C10H18O2S and a molecular weight of 202.31 g/mol . This compound is characterized by a cyclobutane ring substituted with an ethyl group, an isopropylthio group, and a carboxylic acid group. It is a colorless, nonvolatile liquid with a boiling point of approximately 316.1°C and a density of 1.08 g/cm³ .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-(isopropylthio)cyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the decarboxylation of 1,1-cyclobutanedicarboxylic acid . This process typically requires heating the dicarboxylic acid in the presence of a suitable catalyst to induce the loss of a carbon dioxide molecule, resulting in the formation of the desired cyclobutane derivative.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the starting materials are sourced and reacted under controlled conditions to yield the final product . The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-(isopropylthio)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic or basic conditions, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of alcohols or alkanes.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-Ethyl-1-(isopropylthio)cyclobutane-1-carboxylic acid has several applications in scientific research:
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-(isopropylthio)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Cyclobutanecarboxylic acid: A simpler analog with a cyclobutane ring and a carboxylic acid group.
Cyclopropanecarboxylic acid: A related compound with a three-membered ring structure.
Cyclopentanecarboxylic acid: A compound with a five-membered ring and a carboxylic acid group.
Uniqueness
3-Ethyl-1-(isopropylthio)cyclobutane-1-carboxylic acid is unique due to the presence of both an ethyl group and an isopropylthio group on the cyclobutane ring. This structural complexity imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C10H18O2S |
---|---|
Molecular Weight |
202.32 g/mol |
IUPAC Name |
3-ethyl-1-propan-2-ylsulfanylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O2S/c1-4-8-5-10(6-8,9(11)12)13-7(2)3/h7-8H,4-6H2,1-3H3,(H,11,12) |
InChI Key |
JKXGZOBHVFFVNY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(C1)(C(=O)O)SC(C)C |
Origin of Product |
United States |
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